molecular formula C21H17N3O B5735374 N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-4-methylbenzamide

N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-4-methylbenzamide

Cat. No.: B5735374
M. Wt: 327.4 g/mol
InChI Key: VSJSSZYIKUVHHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-4-methylbenzamide is a compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes an imidazo[1,2-a]pyridine ring fused to a phenyl ring, which is further connected to a 4-methylbenzamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of α-bromoketones with 2-aminopyridines under different conditions to form N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines . The reaction conditions can vary, but mild and metal-free conditions using I2 and TBHP in toluene have been reported .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The imidazo[1,2-a]pyridine ring can be oxidized under specific conditions.

    Reduction: Reduction reactions can target the amide group or other functional groups within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and tert-butyl hydroperoxide (TBHP).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (e.g., Br2) and nucleophiles (e.g., amines) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a pharmacophore in drug design.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.

Mechanism of Action

The mechanism of action of N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-4-methylbenzamide involves its interaction with specific molecular targets. The imidazo[1,2-a]pyridine core is known to interact with various enzymes and receptors, modulating their activity. This can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-4-methylbenzamide is unique due to its specific combination of the imidazo[1,2-a]pyridine core with a phenyl and benzamide group. This unique structure contributes to its distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O/c1-15-8-10-16(11-9-15)21(25)22-18-6-4-5-17(13-18)19-14-24-12-3-2-7-20(24)23-19/h2-14H,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSJSSZYIKUVHHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=CN4C=CC=CC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.